molecular formula C22H22FN5O2S B15022179 6-(4-fluorophenyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-fluorophenyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15022179
M. Wt: 439.5 g/mol
InChI Key: QYZZUUDMTPHHQP-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-N-[(oxolan-2-yl)methyl]-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound belonging to the class of triazolothiadiazines.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-N-[(oxolan-2-yl)methyl]-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(4-Fluorophenyl)-N-[(oxolan-2-yl)methyl]-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the M2 proton channel of the influenza A virus, thereby preventing viral replication . Additionally, it targets shikimate dehydrogenase, an essential enzyme in the biosynthesis of chorismate, which is crucial for the survival of certain bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluorophenyl)-N-[(oxolan-2-yl)methyl]-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C22H22FN5O2S

Molecular Weight

439.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H22FN5O2S/c23-16-10-8-14(9-11-16)18-19(21(29)24-13-17-7-4-12-30-17)31-22-26-25-20(28(22)27-18)15-5-2-1-3-6-15/h1-3,5-6,8-11,17-19,27H,4,7,12-13H2,(H,24,29)

InChI Key

QYZZUUDMTPHHQP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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